molecular formula C18H15N5O2S2 B2677560 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1173262-37-7

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2677560
CAS No.: 1173262-37-7
M. Wt: 397.47
InChI Key: NDRRZALCQADWAY-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining pyrimidine, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the formation of the pyrazole ring, and finally the attachment of the thiophene and carboxamide groups.

  • Pyrimidine Core Formation:

    • Starting materials: 4,5-dimethyl-2,6-dioxo-1,6-dihydropyrimidine.
    • Reaction: Condensation reaction with appropriate aldehydes or ketones under acidic or basic conditions.
  • Pyrazole Ring Formation:

    • Starting materials: Hydrazine derivatives and 1,3-diketones.
    • Reaction: Cyclization reaction under reflux conditions.
  • Attachment of Thiophene and Carboxamide Groups:

    • Starting materials: Thiophene-2-carboxylic acid and appropriate amines.
    • Reaction: Amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine ring using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones from thiophene oxidation.

    Reduction: Alcohols or amines from carbonyl reduction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the combination of heterocyclic rings.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Potential applications in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
  • Explored for its ability to modulate specific biological pathways.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.
  • Potential applications in the field of organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity.

Molecular Targets and Pathways:

    Enzymes: Inhibition of key enzymes involved in inflammation or cancer progression.

    Receptors: Modulation of receptor activity in signaling pathways.

    Proteins: Binding to proteins that regulate cell growth and survival.

Comparison with Similar Compounds

    N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(phenyl)-1H-pyrazol-5-yl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzamide: Similar structure but with a benzamide group instead of a thiophene-2-carboxamide group.

Uniqueness:

  • The presence of both thiophene and pyrazole rings in the same molecule provides unique electronic properties.
  • The combination of these heterocyclic rings with the pyrimidine core enhances its potential biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-10-11(2)19-18(21-16(10)24)23-15(20-17(25)14-6-4-8-27-14)9-12(22-23)13-5-3-7-26-13/h3-9H,1-2H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRRZALCQADWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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